4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Description
4-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its nitrobenzamide structure, which is substituted with a methyl group and a thiazole ring.
Properties
IUPAC Name |
4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-3-4-9(5-10(7)15(17)18)11(16)14-12-13-6-8(2)19-12/h3-6H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOTBICSRCDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methyl-3-nitrobenzoic acid, undergoes nitration to introduce the nitro group at the 3-position.
Thiazole Formation: The nitrobenzoic acid derivative is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Amide Formation: Finally, the amide bond is formed by reacting the thiazole derivative with an appropriate amine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different compound.
Substitution: The compound can undergo substitution reactions at the methyl or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Methyl-substituted derivatives, nitro-substituted derivatives.
Scientific Research Applications
4-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce its effects.
Comparison with Similar Compounds
4-Methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents and functional groups.
Nitrobenzamide derivatives: These compounds have similar nitrobenzamide structures but differ in their substituents and overall molecular structure.
The uniqueness of this compound lies in its specific combination of the nitro group and the thiazole ring, which contributes to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
